(3-Methoxypyridin-2-yl)methanol
Description
Significance and Research Context of Pyridinemethanol Derivatives in Organic Synthesis
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science, from medicinal chemistry to materials science. rsc.orgguidechem.com The pyridine ring is a key structural motif found in a variety of natural products, including essential vitamins and alkaloids. leyan.com In the realm of drug discovery, pyridine-based structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgcas.orgarctomsci.com
Pyridinemethanol derivatives, which feature a hydroxymethyl (-CH2OH) group attached to the pyridine ring, are particularly valuable as versatile building blocks in organic synthesis. alfa-chemistry.com This functional group can be readily transformed into other groups; for example, the alcohol can be oxidized to an aldehyde, which is a key intermediate for creating more complex pyridine derivatives. alfa-chemistry.com This reactivity makes pyridinemethanols essential starting materials for constructing elaborate molecules for the pharmaceutical and fine chemical industries. alfa-chemistry.comcas.org Their ability to serve as precursors for a multitude of functionalized compounds underscores their significance in developing new drugs and advanced materials. leyan.comalfa-chemistry.com
Overview of Scholarly Investigations Involving (3-Methoxypyridin-2-yl)methanol
Scholarly investigation into this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. Its value is not typically as an end-product but as a crucial building block, a common focus for research on such functionalized heterocyclic compounds.
A key application documented in the chemical literature is the use of this compound as a direct precursor for 3-Methoxypyridine-2-carboxaldehyde. alfa-chemistry.com This transformation is a straightforward oxidation of the primary alcohol to an aldehyde, a fundamental reaction in organic synthesis that provides a gateway to a variety of other molecular structures.
Furthermore, patent literature indicates the importance of the 3-methoxypyridine-2-yl scaffold in the development of novel compounds. For instance, a closely related derivative, Methyl 3-methoxypyridine-2-carboxylate, is cited in patents for new chemical entities, with synthesis routes that would logically involve precursors like this compound. guidechem.comleyan.com The investigation into these synthesis pathways and the utility of the resulting products are central to research and development in the pharmaceutical and agrochemical industries. These studies highlight the compound's role in providing access to novel chemical matter for a range of applications.
Structural Features and Functional Group Analysis for Research Elucidation
The molecular structure of this compound is defined by a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and at the 3-position with a methoxy (B1213986) group (-OCH3). This specific arrangement of functional groups dictates its chemical properties and reactivity.
The primary functional groups present are:
Pyridine Ring : An aromatic, nitrogen-containing heterocycle that forms the core of the molecule.
Hydroxymethyl Group : A primary alcohol (-CH2OH) that is a site for reactions such as oxidation, esterification, and etherification.
Methoxy Group : An ether (-OCH3) that influences the electronic properties of the pyridine ring through its electron-donating nature.
The fundamental properties of this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 51984-46-4 | guidechem.comarctomsci.com |
| Molecular Formula | C₇H₉NO₂ | guidechem.com |
| Molecular Weight | 139.15 g/mol | guidechem.com |
| InChI Key | RDXXAIGOEPIQPK-UHFFFAOYSA-N | chemicalbook.com |
| SMILES | COc1cccnc1CO | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXAIGOEPIQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415946 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-46-4 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methoxypyridin 2 Yl Methanol
Reactivity Profiles of the Pyridine (B92270) Nitrogen, Methoxy (B1213986), and Hydroxyl Moieties
The chemical character of (3-Methoxypyridin-2-yl)methanol is defined by the combined influence of its three key functional moieties: the pyridine nitrogen, the methoxy group, and the hydroxymethyl group. Each group imparts distinct reactivity to the molecule.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. It readily undergoes protonation in the presence of acids to form a pyridinium (B92312) salt. This basicity also allows it to act as a ligand, coordinating to metal centers in various catalysts and metal complexes. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene (B151609), while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.
Methoxy Moiety: The methoxy group (–OCH₃) at the C-3 position significantly influences the electronic properties of the pyridine ring. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect is position-dependent. In the case of this compound, the methoxy group at the 3-position can direct incoming electrophiles. While generally stable, the methoxy group can be cleaved under harsh acidic conditions or participate in nucleophilic substitution reactions on the ring if a suitable leaving group is present at an activated position. For instance, in related methoxypyridine systems, nucleophilic aromatic substitution of a bromo group can be achieved using reagents like sodium methoxide. nih.gov
Hydroxyl Moiety: The primary alcohol (–CH₂OH) at the C-2 position is a key site for a variety of transformations. It can be readily oxidized to form the corresponding aldehyde (3-methoxypyridine-2-carbaldehyde) or further to a carboxylic acid (3-methoxypyridine-2-carboxylic acid). chemimpex.comsigmaaldrich.com This hydroxyl group can also undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions. Conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, is a common strategy to facilitate nucleophilic substitution reactions at the methylene (B1212753) carbon. libretexts.orgresearchgate.net For example, treatment with thionyl chloride (SOCl₂) effectively converts the alcohol to the corresponding chloride. doubtnut.compku.edu.cnsciencemadness.org
Reaction Kinetics and Thermodynamic Considerations in Transformations
The kinetics and thermodynamics of reactions involving this compound are dictated by the nature of the transformation and the reaction conditions. Specific quantitative data such as rate constants and activation energies are not extensively documented in the literature for this particular compound, necessitating an analysis based on general principles and analogous systems.
Reaction Kinetics: The rates of reaction are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.
Oxidation: The oxidation of the primary alcohol is typically a kinetically controlled process. The choice of oxidizing agent (e.g., mild agents like MnO₂ for the aldehyde, or strong agents like KMnO₄ for the carboxylic acid) and reaction temperature are critical in determining the reaction rate and selectivity.
Substitution on the Ring: The kinetics of electrophilic aromatic substitution are generally slow due to the deactivating effect of the pyridine nitrogen. Harsher conditions (e.g., higher temperatures, strong acids) are often required compared to benzene chemistry. Nucleophilic aromatic substitution rates depend on the nature of the leaving group and the nucleophile.
Reactions at the Hydroxyl Group: Esterification reactions are typically equilibrium-controlled and often require an acid catalyst and removal of water to drive the reaction to completion. The conversion to an alkyl chloride with thionyl chloride is generally a rapid and exothermic process. sciencemadness.org
Thermodynamic Considerations: The thermodynamic feasibility of a reaction is governed by the change in Gibbs free energy (ΔG).
Oxidation: The oxidation of the alcohol to an aldehyde and further to a carboxylic acid are thermodynamically favorable (exergonic) processes.
Esterification: Fischer esterification is a reversible process with an equilibrium constant close to unity, meaning the reaction is not strongly favored thermodynamically. Le Châtelier's principle is often employed by using an excess of one reactant or removing a product to improve the yield.
Protonation: The protonation of the pyridine nitrogen is a thermodynamically favorable acid-base reaction.
Due to the lack of specific experimental data in the cited literature, a data table for kinetic and thermodynamic parameters cannot be provided.
Mechanisms of Key Chemical Transformations
The functional groups of this compound allow for a range of chemical transformations, each proceeding through distinct mechanistic pathways.
Oxidation and Reduction Reactions
Oxidation: The primary alcohol of this compound can be selectively oxidized to 3-methoxypyridine-2-carbaldehyde (B157397). chemimpex.comsigmaaldrich.com A common and mild reagent for this transformation is manganese dioxide (MnO₂). The mechanism involves the adsorption of the alcohol onto the surface of MnO₂, followed by a concerted or stepwise removal of two hydrogen atoms to form the aldehyde, which then desorbs from the surface. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would lead to the formation of 3-methoxypyridine-2-carboxylic acid.
Reduction: While the starting material is an alcohol, its corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid, can be reduced back to the alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using borane (B79455) (BH₃) complexes. The mechanism with LiAlH₄ involves the initial deprotonation of the carboxylic acid followed by the nucleophilic attack of the hydride ion on the carbonyl carbon, ultimately leading to the primary alcohol after an aqueous workup.
Nucleophilic and Electrophilic Substitutions on the Pyridine Ring
Nucleophilic Aromatic Substitution (SₙAr): For an SₙAr reaction to occur, a good leaving group (e.g., a halide) must be present on the ring, typically at a position activated by the ring nitrogen (C2, C4, or C6). If a halogen were introduced at the C-6 position of this compound, it would be susceptible to nucleophilic attack. The mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.
Cross-Coupling Reactions Involving Halogenated Derivatives
Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A plausible synthetic route would involve the halogenation of the pyridine ring, for example at the C-6 position, to create a suitable coupling partner.
A prime example is the Suzuki coupling reaction. The mechanism for the coupling of a hypothetical 6-bromo-(3-methoxypyridin-2-yl)methanol derivative with an organoboron reagent would proceed via a catalytic cycle:
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the pyridine derivative to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Cyclization and Rearrangement Pathways
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, if the hydroxymethyl group is first converted to a leaving group (e.g., a chloride by using SOCl₂), and a nucleophilic group is present or introduced at the C-3 position (e.g., an amino group replacing the methoxy group), an intramolecular nucleophilic substitution could occur.
A plausible pathway for cyclization:
Functional Group Interconversion: The hydroxyl group is converted to a chloromethyl group using thionyl chloride.
Introduction of a Nucleophile: A nucleophilic group, such as an amine (NH₂), is introduced at the C-3 position.
Intramolecular Cyclization: The amino group acts as an intramolecular nucleophile, attacking the electrophilic chloromethyl carbon in an Sₙ2 reaction.
Deprotonation: The resulting cyclic ammonium (B1175870) salt is deprotonated to yield a neutral, fused heterocyclic product, such as a pyrido[3,2-b]oxazine derivative.
Such cyclization strategies are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science. nbinno.com
Influence of Substituents on Reaction Outcomes and Selectivity
The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature and position of substituents on the pyridine ring. These substituents can alter the electron density distribution within the aromatic system, sterically hinder or facilitate the approach of reagents, and stabilize or destabilize reaction intermediates. The interplay of these electronic and steric effects dictates the ultimate outcome and selectivity of reactions involving this scaffold.
The inherent electronic nature of the pyridine ring, with the nitrogen atom being more electronegative than carbon, leads to a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the electron deficiency is most pronounced. echemi.comstackexchange.com The presence of a methoxy group at the 3-position and a hydroxymethyl group at the 2-position introduces further complexity and allows for a nuanced control of reactivity.
A critical aspect of the reactivity of 3-methoxypyridine (B1141550) derivatives is the directing effect of the methoxy group in nucleophilic aromatic substitution. Research on the reaction of 3-methoxypyridine with phenyllithium (B1222949) has demonstrated that substitution occurs exclusively at the 2-position, with no formation of the 2,5-isomer. This high regioselectivity is attributed to the coordination of the organolithium reagent to the pyridine nitrogen, followed by attack at the adjacent carbon, a process facilitated by the electron-donating nature of the methoxy group at that position.
The influence of substituents on the pyridine ring of 2-pyridinemethanols has been systematically studied in oxidation reactions. For instance, the oxidation of various substituted pyridine-2-methanols to their corresponding esters using silver(I) oxide and isopropyl iodide has been reported. The yields of these reactions provide insight into how different electronic and steric factors affect the transformation. While this compound was not explicitly included in this study, the results for analogous compounds offer valuable predictive power.
| Substituent on Pyridine Ring | Product | Yield (%) |
|---|---|---|
| None | Isopropyl picolinate | 85 |
| 3-Methyl | Isopropyl 3-methylpicolinate | 82 |
| 4-Trifluoromethyl | Isopropyl 4-(trifluoromethyl)picolinate | 78 |
| 5-Bromo | Isopropyl 5-bromopicolinate | 88 |
| 6-Methyl | Isopropyl 6-methylpicolinate | 80 |
The data suggests that both electron-donating (methyl) and electron-withdrawing (trifluoromethyl, bromo) substituents are well-tolerated in this oxidation, affording good to excellent yields. This indicates a degree of robustness in the reaction, although subtle electronic effects can be discerned. For this compound, the electron-donating methoxy group would be expected to facilitate the oxidation, likely resulting in a high yield of the corresponding ester.
In the context of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, substituents on the pyridine ring play a crucial role in determining reactivity and selectivity. For these reactions to proceed, a halo-substituted pyridine is typically required. The reactivity of halopyridines in such couplings generally follows the order I > Br > Cl. The position of the halogen also has a significant impact, with 2-halopyridines being more reactive than 3-halopyridines. orgsyn.org
The presence of a methoxy group can influence the outcome of these coupling reactions. Its electron-donating character can enhance the oxidative addition of the palladium catalyst to the carbon-halogen bond. Furthermore, the oxygen atom of the methoxy group can act as a coordinating ligand to the metal center, potentially influencing the geometry of the transition state and thus the regioselectivity and atropisomer distribution in the products of sterically hindered couplings. nih.gov
The following table summarizes the expected influence of different classes of substituents on the reactivity and selectivity of reactions involving the this compound core, based on established principles of organic chemistry.
| Substituent Type | Position on Pyridine Ring | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Anticipated Influence on Selectivity |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OR) | 4 or 6 | Activating | Deactivating | Reinforces ortho-para direction of the methoxy group, directing electrophiles to the 5-position. |
| Electron-Donating (e.g., -CH₃, -OR) | 5 | Activating | Deactivating | Directs electrophiles to the 4- and 6-positions. |
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | 4 or 6 | Deactivating | Activating | Directs electrophiles to the 5-position. Enhances reactivity towards nucleophiles at the 2-, 4-, and 6-positions. |
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | 5 | Deactivating | Activating | Directs electrophiles to the 4- and 6-positions (meta to the EWG). Enhances overall reactivity towards nucleophiles. |
| Halogens (e.g., -Cl, -Br) | Any | Deactivating (ortho-para directing) | Activating | Directs electrophiles to ortho/para positions. Provides a handle for cross-coupling reactions. |
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 3 Methoxypyridin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmentwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the chemical environment, quantity, and connectivity of each atom in (3-Methoxypyridin-2-yl)methanol can be mapped out.
Proton (¹H) NMR Studies
Proton NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, the methoxy (B1213986) protons, and the hydroxyl proton.
The three aromatic protons (H-4, H-5, and H-6) appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the two substituents. The proton at the C-6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and are expected to appear as a doublet, while the methoxy protons (-OCH₃) will present as a sharp singlet further upfield. The hydroxyl (-OH) proton signal can be broad and its chemical shift is variable depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound (Data is based on theoretical prediction and may vary from experimental values)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.16 | Doublet | ~4.8 | 1H |
| H-5 | ~7.18 - 7.24 | Multiplet | - | 1H |
| H-4 | ~7.10 - 7.17 | Multiplet | - | 1H |
| -CH₂OH | ~4.74 | Doublet | ~4.4 | 2H |
| -OH | ~4.26 - 4.34 | Multiplet | - | 1H |
| -OCH₃ | ~3.86 | Singlet | - | 3H |
Carbon (¹³C) NMR Investigationsnp-mrd.orgresearchgate.net
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. For this compound, seven distinct signals are expected.
The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, C-6) are found in the aromatic region of the spectrum. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, and C-6) are typically shifted further downfield. The methanol carbon (-CH₂OH) and the methoxy carbon (-OCH₃) appear in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (Data is based on theoretical prediction and may vary from experimental values)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-3 | ~145.0 |
| C-6 | ~140.0 |
| C-4 | ~125.0 |
| C-5 | ~120.0 |
| -CH₂OH | ~60.0 |
| -OCH₃ | ~55.0 |
Two-Dimensional NMR Methodologies for Connectivity Elucidationumich.eduutwente.nlorganicdivision.org
To unambiguously assign the proton and carbon signals and confirm the substitution pattern on the pyridine ring, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6). A correlation between the hydroxyl proton and the methylene protons (-CH₂OH) would also confirm their connectivity, though this is sometimes not observed depending on the rate of proton exchange with the solvent.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. It is used to definitively link the proton signals to their corresponding carbon signals. Expected correlations would include: H-4/C-4, H-5/C-5, H-6/C-6, the -CH₂- protons with the C-7 carbon, and the -OCH₃ protons with the C-8 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methoxy protons (H-8) to the C-3 carbon, confirming the position of the methoxy group.
Correlations from the methylene protons (H-7) to the C-2 and C-3 carbons, confirming the position of the methanol group.
Correlations from the H-4 proton to C-2, C-5, and C-6, which helps to verify the positions around the ring.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₇H₁₀NO₂]⁺ | 140.0699 |
| [M+Na]⁺ | [C₇H₉NNaO₂]⁺ | 162.0522 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula.
LC-MS Applications in Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using mass spectrometry. guidechem.com It is widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.
In the analysis of a sample of this compound, a pure compound would ideally show a single, sharp peak in the total ion chromatogram (TIC). The mass spectrum corresponding to this chromatographic peak would display the mass-to-charge ratio of the protonated molecule (e.g., m/z 140.07 for [M+H]⁺). The presence of other peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra. This technique is invaluable for verifying the successful synthesis and purification of the target compound.
Chromatographic Separations in Research Purification and Analysis
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a commonly employed mode for such analyses. documentsdelivered.comnih.gov
The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector. For pyridine derivatives, C18 (octadecylsilane) columns are frequently used due to their hydrophobic nature, which allows for effective separation based on polarity differences. researchgate.netchromforum.org The mobile phase typically consists of a mixture of water and a polar organic solvent, most commonly methanol or acetonitrile. researchgate.netsigmaaldrich.commerckmillipore.combohrium.com The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the organic solvent to water. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.netsigmaaldrich.com
To improve peak shape and resolution, especially for basic compounds like pyridines, acidic modifiers such as formic acid or trifluoroacetic acid are often added to the mobile phase. researchgate.net These modifiers help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensure consistent protonation of the analyte, leading to sharper, more symmetrical peaks. chromforum.org Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong UV absorbance. nih.gov
Table 1: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting parameters for the HPLC analysis of this compound, based on established methods for related pyridine compounds. researchgate.netnih.gov Optimization may be required for specific applications.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the alcohol into a more volatile and thermally stable derivative. researchgate.netmdpi.com
A common derivatization method for alcohols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.netnist.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nist.govnih.gov The reaction is often carried out in the presence of a catalyst, such as pyridine, to facilitate the derivatization of sterically hindered alcohols. researchgate.netnist.gov The resulting TMS ether is significantly more volatile and can be readily analyzed by GC.
The GC analysis is typically performed using a capillary column with a non-polar stationary phase, such as a dimethylpolysiloxane-based phase (e.g., DB-5 or HP-5). A temperature program is employed to elute the derivatized compound and any other components in the sample. Mass spectrometry (MS) is often coupled with GC (GC-MS) for detection and identification, as the mass spectrum provides valuable structural information and a unique fragmentation pattern for the analyte. mdpi.comnist.govnih.govacs.org
Table 2: Typical GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value/Description |
| Derivatization Reagent | BSTFA with 1% TMCS, Pyridine |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
This table outlines a representative set of conditions for the GC-MS analysis of the trimethylsilyl derivative of this compound. nist.govnih.gov The fragmentation pattern in the mass spectrum would be characteristic of the TMS-derivatized molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in organic molecules. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.govmdpi.comresearchgate.net
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. The methoxy group (-OCH₃) would show characteristic C-H stretching vibrations around 2830-2950 cm⁻¹ and a strong C-O stretching band, typically in the 1000-1150 cm⁻¹ range for aryl ethers. The pyridine ring itself gives rise to a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net The substitution pattern on the pyridine ring also influences the positions of these bands. documentsdelivered.com
Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3000-3100 | C-H Stretch | Pyridine Ring |
| 2850-2960 | C-H Stretch | CH₂ (methylene) |
| 2830-2950 | C-H Stretch | O-CH₃ (methoxy) |
| 1580-1610 | C=N Stretch | Pyridine Ring |
| 1450-1580 | C=C Stretch | Pyridine Ring |
| 1240-1280 | C-O Stretch (asymmetric) | Aryl Ether |
| 1020-1085 | C-O Stretch (symmetric) | Aryl Ether |
| 1000-1260 | C-O Stretch | Primary Alcohol |
This table is a compilation of expected IR absorption frequencies based on general spectroscopic correlation tables and data for related pyridine and methoxy-containing compounds. nih.govacs.orgresearchgate.netnih.gov
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. While IR spectroscopy is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the pyridine ring are expected to give rise to strong Raman signals. The ring breathing mode, a characteristic vibration of the pyridine ring, typically appears as a strong band around 990-1030 cm⁻¹. acs.org The C-H stretching vibrations of the aromatic ring and the aliphatic groups will also be observable. The C-O stretching vibrations of the alcohol and ether functionalities will also be present in the Raman spectrum.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Pyridine Ring |
| 2850-2960 | C-H Stretch | CH₂ and O-CH₃ |
| 1580-1610 | Ring Stretching | Pyridine Ring |
| 990-1030 | Ring Breathing | Pyridine Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1040 | C-O Stretch | Primary Alcohol |
This table presents predicted Raman shifts based on the analysis of related pyridine compounds and general spectroscopic data. mdpi.comacs.org The exact positions and intensities of the bands can provide detailed information about the molecular structure and symmetry.
X-ray Crystallography for Solid-State Structural Determination
Although a crystal structure for this compound is not publicly available as of the latest search, data from closely related structures, such as bis[µ-methoxy(pyridin-2-yl)methanolato-κN,O:O]bis[chloridocopper(II)], can provide insights into the expected structural parameters. In such a structure, the coordination of the pyridine nitrogen and the methoxy oxygen to a metal center can be observed. A hypothetical crystal structure of this compound would likely crystallize in a common space group such as P2₁/c or P-1. The analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy and hydroxymethyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, which are crucial for understanding the packing of the molecules in the crystal lattice.
Table 5: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value/Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 9.8 |
| β (°) ** | ~ 105 |
| Volume (ų) | ~ 820 |
| Z | 4 |
| Key Bond Lengths (Å) | C-O (methoxy): ~1.36, C-O (alcohol): ~1.43, C-N (pyridine): ~1.34 |
| Key Bond Angles (°) ** | C-O-C (ether): ~118, C-C-O (alcohol): ~112 |
This table presents hypothetical crystallographic data based on the analysis of similar small organic molecules and related pyridine derivatives found in the Cambridge Crystallographic Data Centre (CCDC). The actual values would need to be determined experimentally.
Computational Chemistry and Quantum Mechanical Investigations of 3 Methoxypyridin 2 Yl Methanol
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of (3-Methoxypyridin-2-yl)methanol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn dictates its chemical behavior.
Key aspects of the electronic structure that are investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular orbital diagrams, which depict the energy levels of the molecular orbitals, can be generated to visualize the electronic transitions. researchgate.net For methanol (B129727) and its derivatives, these diagrams show that the HOMO is often localized on the oxygen atom of the hydroxyl group, while the LUMO is typically associated with the antibonding orbitals of the pyridine (B92270) ring. researchgate.net The presence of the methoxy (B1213986) group on the pyridine ring influences the electron density distribution and, consequently, the energies of the HOMO and LUMO.
Calculated Electronic Properties of a Methanol Derivative Complex:
| Property | Value |
| HOMO Energy | -6.571 eV |
| LUMO Energy | -2.659 eV |
| HOMO-LUMO Gap | 3.912 eV |
This table presents data for a related methanol complex, illustrating the types of electronic properties calculated. researchgate.net
Conformation Analysis and Conformational Landscapes
The flexibility of the hydroxymethyl and methoxy groups in this compound allows for the existence of multiple conformations. Conformation analysis aims to identify the stable arrangements of the atoms in three-dimensional space and to determine their relative energies.
The potential energy surface (PES) of the molecule is explored by systematically changing the dihedral angles associated with the rotatable bonds. nih.gov This process, often performed using computational methods, maps out the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them.
For molecules with multiple rotatable bonds, the conformational landscape can be complex. researchgate.net In the case of this compound, the key dihedral angles to consider are those around the C-C bond connecting the pyridine ring to the hydroxymethyl group and the C-O bonds of the methoxy and hydroxymethyl groups. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group can significantly influence the conformational preferences, leading to specific, low-energy structures. These interactions play a crucial role in stabilizing certain conformers over others. nih.gov
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. By calculating these spectra theoretically, they can be compared with experimental data to confirm the molecular structure and to assign specific spectral features to particular vibrational modes or electronic transitions.
For this compound, theoretical calculations can predict the chemical shifts of the protons and carbon atoms, which can be compared with experimental ¹H and ¹³C NMR spectra. chemicalbook.com Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. These calculated frequencies can then be assigned to specific stretching, bending, and torsional modes of the molecule. Recent advancements in computational methods have enabled the accurate prediction of vibrational band origins for molecules like methanol, with deviations from experimental values being within a few wavenumbers. arxiv.org
Predicted Spectroscopic Data for a Related Pyridinyl Methanol Derivative:
| Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts for aromatic and substituent protons |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule |
| IR Spectroscopy | Vibrational frequencies for key functional groups (O-H, C-O, C=N) |
This table illustrates the types of spectroscopic parameters that can be predicted computationally. Specific values would be dependent on the level of theory and basis set used in the calculation.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a detailed, atomistic view of how chemical reactions occur. For this compound, this can involve studying its synthesis, degradation, or its participation in various chemical transformations. By mapping the reaction pathway, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies.
For example, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid can be modeled computationally. These studies would involve identifying the reactants, products, and any intermediates and then calculating the geometries and energies of the transition states connecting them. This information is invaluable for understanding the feasibility of a reaction and for designing more efficient synthetic routes. ugent.bechemrxiv.org The mechanism of reactions involving related molecules, such as the reaction between 2-methoxyfuran (B1219529) and an electrophile, has been shown to proceed through zwitterionic intermediates, a finding that revised previous assumptions. mdpi.com Similarly, computational studies on cycloaddition reactions have elucidated the molecular mechanisms and regioselectivity. mdpi.com
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase, such as in a solution, is influenced by its interactions with surrounding molecules. Computational models can be used to study these intermolecular interactions, including hydrogen bonding and van der Waals forces.
Solvent effects can be incorporated into quantum mechanical calculations using either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules around the solute and calculating the interactions directly. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models allow for the calculation of how the solvent influences the molecule's properties, such as its conformational equilibrium and reactivity. For instance, the solvation of ions in methanol has been studied using Monte Carlo simulations, revealing details about the structure of the primary solvate shells. researchgate.net The choice of solvent can significantly impact reaction mechanisms and product distributions.
Applications of 3 Methoxypyridin 2 Yl Methanol in Pharmaceutical and Medicinal Chemistry Research
Role as a Key Synthetic Intermediate in Drug Discovery and Development
(3-Methoxypyridin-2-yl)methanol belongs to a class of pyridine (B92270) derivatives that are highly valued in research and development for their versatile structural features. nbinno.com Such compounds, possessing a heterocyclic core with well-defined functional groups, offer predictable reactivity and facilitate the design of efficient synthetic strategies for intricate molecular architectures. nbinno.com The pyridine scaffold itself has been consistently incorporated into a diverse array of drug candidates, highlighting its importance in medicinal chemistry. rsc.org
The utility of pyridinemethanol derivatives as key intermediates is exemplified by the role of a structurally related compound, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, which is a crucial building block in the synthesis of the proton pump inhibitor, Lansoprazole. nbinno.com This underscores how the pyridinemethanol framework acts as a foundational element for constructing more complex, biologically active molecules. nbinno.com The presence of both a nucleophilic hydroxyl group and a modifiable pyridine ring allows chemists to use these intermediates in a wide range of chemical transformations, extending their application across medicinal chemistry and materials science. nbinno.com This versatility establishes the pyridinemethanol scaffold as a privileged structure in the development of new drugs. rsc.org
Development of Compounds Targeting Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that play critical roles in regulating a host of physiological processes, including metabolism, inflammation, and cellular development. This makes them attractive targets for drug discovery. Pyridine-containing scaffolds have been instrumental in the development of modulators for several key nuclear receptors.
Liver X Receptors (LXRα and LXRβ) are master regulators of cholesterol, fatty acid, and glucose metabolism. nih.govescholarship.org They are activated by oxidized cholesterol derivatives, known as oxysterols. escholarship.org The development of synthetic LXR modulators is a significant area of research for treating conditions like atherosclerosis, inflammation, and metabolic diseases. nih.govnih.gov
Activation of LXRs with synthetic agonists can improve glucose tolerance and has shown potential in treating atherosclerosis. escholarship.org However, a major challenge has been the tendency of LXR agonists to increase hepatic lipogenesis (the production of fats in the liver), leading to hepatic steatosis. nih.gov This has driven research towards developing tissue-selective LXR modulators or inverse agonists that can silence the genes responsible for lipogenesis. nih.gov Numerous studies have focused on creating synthetic ligands, such as GW3965 and T0901317, to probe the function of LXRs in gene expression. escholarship.org The design of novel LXR agonists and antagonists continues to be a key strategy for addressing metabolic syndrome and related disorders. researchgate.net
Table 1: Examples of Synthetic LXR Modulators and their Research Context
| Modulator Type | Example Compound | Research Focus | Citation |
|---|---|---|---|
| Agonist | GW3965 | Investigating the role of LXRs in hepatic gene expression. | escholarship.org |
| Agonist | T0901317 | Used as a tool to study LXR activation and its effects on lipogenesis. | escholarship.org |
| Inverse Agonist | Not specified | Development aimed at silencing genes that drive de novo lipogenesis to treat MAFLD and NASH. | nih.gov |
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by endogenous bile acids. nih.gov It plays a pivotal role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. nih.govresearchgate.net Consequently, FXR has emerged as a major therapeutic target for diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH). researchgate.net
The development of synthetic FXR agonists is an active area of research. These compounds are designed to modulate the signaling pathways controlled by FXR. For instance, activation of FXR can repress the expression of genes involved in bile acid synthesis, such as CYP7A and CYP8B. nih.gov Structure-activity relationship (SAR) studies have led to the creation of potent and selective non-steroidal FXR agonists and antagonists. nih.govnih.gov For example, a series of substituted-isoxazole derivatives were developed as FXR antagonists, with their activity influenced by the size and shape of substituents on the isoxazole (B147169) ring. nih.gov Similarly, novel piperidinylisoxazole systems have been discovered as potent FXR agonists that effectively lower LDL and triglycerides in preclinical models. researchgate.net
Table 2: Selected Research on FXR Ligands
| Ligand Type | Compound Series/Example | Key Finding | Citation |
|---|---|---|---|
| Agonist | 6α-ethyl-CDCA (6ECDCA) | A potent and selective FXR agonist derived from chenodeoxycholic acid. | nih.gov |
| Antagonist | Substituted-isoxazoles | The substituent at the 5-position of the isoxazole ring is critical for FXR-antagonistic activity. | nih.gov |
| Agonist | LY2562175 | A potent and selective piperidinylisoxazole agonist with robust lipid-modulating properties. | researchgate.net |
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ. researchgate.net They are key regulators of lipid and glucose homeostasis and are established therapeutic targets for metabolic disorders. PPARγ agonists, for example, have been explored for their anticancer effects. jmb.or.kr
Research has focused on developing dual agonists that can target multiple PPAR subtypes to achieve a broader therapeutic effect. For example, dual PPARα/γ agonists have been synthesized to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. researchgate.netepa.gov More recently, potent and well-balanced PPARα/δ dual agonists have been developed for the potential treatment of nonalcoholic steatohepatitis (NASH). nih.gov One such compound, H11, demonstrated potent activity on both PPARα (EC50 = 7.0 nM) and PPARδ (EC50 = 8.4 nM) with high selectivity over PPARγ. nih.gov The synthesis of these complex molecules often requires stereocontrolled reactions to ensure the desired biological activity and purity. epa.gov
Table 3: Examples of Developed PPAR Agonists
| Agonist Type | Compound/Series | Target(s) | Research Significance | Citation |
|---|---|---|---|---|
| Dual Agonist | 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid | PPARα/γ | Developed as a novel dual agonist requiring enantiomerically pure synthesis. | researchgate.net |
| Dual Agonist | Triazolone Derivatives (e.g., H11) | PPARα/δ | Potent and balanced activity for potential NASH treatment. | nih.gov |
| Dual Regulator | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PPARγ / VEGFR2 | Suppresses breast cancer progression through dual regulation. | jmb.or.kr |
Orphan nuclear receptors are receptors whose endogenous ligands have not yet been identified. LXRs were once considered orphan receptors before oxysterols were identified as their natural ligands. nih.gov The process of "de-orphanizing" these receptors is a significant goal in chemical biology and drug discovery, as it can unveil new signaling pathways and therapeutic targets. The development of synthetic ligands, both agonists and antagonists, is crucial for studying the function of these receptors. nih.gov The medicinal chemistry efforts around LXR modulators provide a template for how to approach other orphan receptors, involving the synthesis of compound libraries and screening for biological activity to identify tool compounds that can help elucidate the receptor's physiological role. nih.gov
Preclinical Research on Novel Therapeutic Agents Derived from Pyridinemethanol Scaffolds
The pyridinemethanol scaffold and its parent pyridine ring are foundational structures in the design of novel therapeutic agents beyond nuclear receptor modulation. researchgate.netrsc.org The inherent versatility of the pyridine structure allows for its use as a chemical platform to develop inhibitors for a wide range of protein targets. mdpi.com
For example, the Guareschi pyridine synthesis has been employed to create a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines as potential inhibitors of phosphatidylinositol-3-kinase (PI3K). mdpi.com In this research, modifications to the pyridine scaffold led to compounds with selectivity for different PI3K isoforms, with one compound emerging as a selective inhibitor of the PI3Kα isoform. mdpi.com This demonstrates how the pyridine core can be systematically modified to optimize potency and selectivity against a specific biological target. Such preclinical research, which involves the synthesis of diverse analogues and in vitro testing, is a critical step in the drug discovery pipeline. mdpi.com
Utility in the Synthesis of Advanced Pharmaceutical Intermediates
This compound and its close derivatives are recognized as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine methanol (B129727) core structure is a common motif in a range of therapeutic agents.
Research has demonstrated the utility of substituted pyridine methanol compounds in creating complex molecular architectures for drug development. For instance, a structurally related compound, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, serves as a crucial intermediate in the manufacture of Lansoprazole, a proton-pump inhibitor used to treat acid reflux and ulcers. nbinno.com Similarly, another derivative, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, is a key intermediate in the synthesis of Rabeprazole, another significant proton-pump inhibitor. google.com The synthesis of these APIs highlights the importance of the pyridyl-methanol scaffold in constructing the final drug molecule.
Furthermore, methoxypyridine derivatives have been instrumental in the development of novel gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. nih.gov In these synthetic pathways, the methoxypyridine core is a foundational element upon which the more complex and pharmacologically active molecule is built. nih.gov The synthesis often involves the strategic modification of the pyridine ring and its substituents to achieve the desired biological activity. nih.gov
The following table summarizes examples of advanced pharmaceutical intermediates derived from or structurally related to this compound, showcasing the compound's foundational role.
| Intermediate Class | Target Drug/Therapeutic Area | Structural Role of Pyridine Methanol Core | Reference |
| Substituted Pyridine Methanols | Proton-Pump Inhibitors (e.g., Lansoprazole, Rabeprazole) | Forms the core heterocyclic structure of the final API. | nbinno.comgoogle.com |
| Methoxypyridine Analogs | Gamma-Secretase Modulators (Alzheimer's Disease) | Serves as the B-ring component in the assembly of the modulator scaffold. | nih.gov |
| Pyridine-based Quinazolinediones | Potential Antibacterial Agents | Acts as a key reactant in the annulation process to form the final tricyclic system. | nih.gov |
Applications in Diagnostic Agent Development: Manganese-Based MRI Contrast Agents
The development of safer and more effective contrast agents for Magnetic Resonance Imaging (MRI) is a significant area of medicinal chemistry research. For years, gadolinium-based contrast agents (GBCAs) have been the clinical standard. acs.org However, concerns over gadolinium retention in the body and its association with nephrogenic systemic fibrosis (NSF) in patients with renal impairment have spurred the search for alternatives. acs.orgnih.gov
Manganese(II) ions (Mn²⁺) have emerged as a promising alternative due to their strong paramagnetic properties and their status as an essential biological trace element. researchgate.netresearchgate.net The primary challenge in developing manganese-based contrast agents is ensuring the stability of the complex to prevent the release of potentially toxic free Mn²⁺ ions in vivo. nih.gov This is achieved by encapsulating the manganese ion within a highly stable organic ligand.
This compound serves as a valuable precursor for the synthesis of such ligands. Its pyridine nitrogen and the oxygen of the methanol group can act as coordination sites for the Mn²⁺ ion. More importantly, the methanol group provides a reactive handle for constructing larger, macrocyclic ligands that can securely chelate the metal ion.
Research has focused on developing pyridine-containing macrocycles, such as derivatives of pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene), to create stable Mn(II) complexes. acs.orgnih.govbohrium.com These ligands are designed to have a high affinity and selectivity for Mn²⁺, resulting in thermodynamically stable and kinetically inert complexes suitable for in vivo applications. nih.gov The inclusion of a pyridine ring within the macrocyclic framework can enhance the rigidity and stability of the resulting manganese complex. researchgate.net
The table below details key characteristics of pyridine-based ligands developed for manganese-based MRI contrast agents, illustrating the type of molecular architecture that can be derived from precursors like this compound.
| Ligand Type | Key Structural Feature | Advantage in Mn²⁺ Complexation | Resulting Complex Properties | Reference |
| Pyclen Derivatives (e.g., PC2A) | 12-membered macrocycle containing a pyridine ring. | High thermodynamic stability and kinetic inertness. | Possesses one inner-sphere water molecule, leading to good relaxivity. | acs.orgnih.gov |
| 15-Membered Pyridine Macrocycles | Larger macrocyclic ring with pyridine incorporation. | Good thermodynamic stability, though may be insufficient for in vivo use without further optimization. | High relaxivities due to two inner-sphere water molecules. | nih.gov |
| Linear Pyridine-Containing Ligands (e.g., Mn-PyC3A) | Acyclic chelator with pyridine rings to increase rigidity. | Increased rigidity compared to fully aliphatic linear ligands, enhancing stability. | Comparable contrast enhancement to GBCAs with a dual-excretion pathway. | researchgate.net |
The synthesis of these advanced chelators often begins with simple, functionalized pyridine building blocks. This compound represents a fundamental starting point, providing the essential pyridine core and a reactive site for the elaboration into these complex and medically important diagnostic agents.
Coordination Chemistry and Metal Complexation Studies of 3 Methoxypyridin 2 Yl Methanol
Ligand Properties and Potential Coordination Modes (N,O-donor)
(3-Methoxypyridin-2-yl)methanol possesses a unique combination of donor atoms and electronic features that make it an intriguing candidate for coordination chemistry. The primary coordination sites are the pyridyl nitrogen atom and the oxygen atom of the methanolic hydroxyl group. This arrangement allows the molecule to act as a bidentate, monoanionic ligand upon deprotonation of the hydroxyl group, forming a stable five-membered chelate ring with a metal center. This N,O-donor set is a well-established coordination motif.
The electronic properties of the ligand are significantly influenced by the methoxy (B1213986) group at the 3-position of the pyridine (B92270) ring. The methoxy group is an electron-donating group through resonance, which increases the electron density on the pyridine ring and, consequently, the basicity of the pyridyl nitrogen. This enhanced basicity is expected to lead to stronger coordination to metal ions compared to unsubstituted 2-pyridylmethanol.
The potential coordination modes of this compound are varied. Besides the common bidentate N,O-chelation, it could also act as a monodentate ligand, coordinating either through the pyridyl nitrogen or the hydroxyl oxygen. Furthermore, the hydroxyl group can act as a bridging moiety between two metal centers, leading to the formation of polynuclear complexes. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is anticipated to follow well-established synthetic routes for related N,O-donor ligands. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the methanolic proton and promote the formation of the chelate.
Characterization of the resulting metal complexes would rely on a combination of spectroscopic and analytical techniques.
| Technique | Expected Information |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in the C=N and C-O stretching frequencies of the pyridine ring and the alcohol moiety. The disappearance of the O-H stretching vibration upon deprotonation would be a key indicator of chelation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination to the metal center, providing insights into the coordination environment. |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which can be indicative of the coordination geometry. |
| Mass Spectrometry | Determination of the molecular weight and composition of the complex. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. This technique would definitively confirm the coordination mode of the ligand. |
| Elemental Analysis | Confirmation of the empirical formula of the synthesized complexes. |
Based on studies of analogous 2-pyridylmethanol ligands, a variety of metal complexes with different stoichiometries and geometries could be expected. For instance, square planar complexes of Ni(II) and Pd(II), as well as tetrahedral or octahedral complexes of Co(II), Cu(II), and Zn(II), are plausible.
Catalytic Applications of this compound-Derived Ligands
While direct catalytic applications of metal complexes containing this compound have not been reported, the structural and electronic features of this ligand suggest significant potential in homogeneous catalysis. The hemilabile nature of the N,O-donor set, where one donor atom can reversibly dissociate from the metal center, is a particularly attractive feature for creating vacant coordination sites necessary for catalytic cycles.
Palladium complexes bearing pyridyl-containing ligands have shown remarkable activity in various cross-coupling reactions. For instance, palladium complexes with hemilabile pyridyl phosphine (B1218219) ligands have been successfully employed in methoxycarbonylation reactions. tib.eu The pyridyl nitrogen in these systems plays a crucial role in stabilizing catalytic intermediates and facilitating key steps in the catalytic cycle. tib.eu It is conceivable that palladium complexes of this compound could exhibit similar or enhanced catalytic activity in reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings, owing to the electron-rich nature of the pyridine ring.
Furthermore, copper complexes with N,O-donor ligands are known to catalyze a range of oxidation and atom transfer radical polymerization (ATRP) reactions. The well-defined coordination environment provided by this compound could lead to highly active and selective copper-based catalysts. The electronic tuning afforded by the methoxy group could be exploited to modulate the redox potential of the copper center, thereby influencing the catalytic efficiency.
Q & A
Q. What are the established synthetic routes for (3-Methoxypyridin-2-yl)methanol and its derivatives?
- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, in a Pfizer patent (), tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate was reacted with 1-(3-methoxypyridin-2-yl)piperazine using sodium cyanoborohydride as a reducing agent in ethanol, yielding intermediates for drug candidates. Another approach involves Schiff base formation, as seen in , where hydrazinopyridine reacts with aldehydes in ethanol under acidic conditions. Key Considerations :
- Reductive amination requires controlled pH and temperature (e.g., 45°C in ethanol).
- Condensation reactions benefit from catalytic acetic acid to drive imine formation.
- Purification often involves silica gel chromatography or HPLC .
Q. How are spectroscopic techniques (NMR, FTIR) utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Look for characteristic signals such as the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons on the pyridine ring (δ 7.0–8.5 ppm). reports δ 3.84 ppm for the methoxy group in a related compound.
- 13C-NMR : The pyridine carbons typically appear between δ 120–160 ppm.
- FTIR : Stretching vibrations for hydroxyl (-OH, ~3200–3500 cm⁻¹) and methoxy (-OCH₃, ~2800–3000 cm⁻¹) groups are critical. highlights a strong FTIR band at 1596 cm⁻¹ for C=N bonds in Schiff bases.
Validation : Cross-reference with HRMS (e.g., m/z 334.1553 for a derivative in ) ensures molecular weight confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Use software like SHELXL ( ) for robust refinement, especially with twinned or high-resolution data. For example, SHELXPRO can interface with macromolecular datasets to resolve ambiguities. Key steps include:
- Twinning Analysis : Apply the Hooft y parameter to detect pseudo-merohedral twinning.
- Data Filtering : Remove outliers using σ-cutoffs (e.g., I > 2σ(I)).
- Validation Tools : Check R-factors (R₁ < 0.05) and Flack x parameters for chirality.
Contradictions often arise from poor crystal quality; recrystallization in alternative solvents (e.g., DMSO/water) may improve data .
Q. How can computational chemistry predict reactivity in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For instance, highlights AI-driven synthesis planning for fluorinated analogs, where electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the pyridine C-4 position. Tools :
Q. What challenges arise in enantiomeric separation of chiral derivatives, and how are they addressed?
- Methodological Answer : Chiral separation via Supercritical Fluid Chromatography (SFC) with amylose-based columns (e.g., Phenomenex Lux Amylose-1) is effective. In , enantiomers of a spirocyclic derivative were resolved using 4:1 CO₂/ethanol with 0.2% ammonia. Key parameters:
- Back Pressure : 120 bar to maintain supercritical CO₂.
- Detection : UV monitoring at 254 nm.
Absolute configuration is confirmed via X-ray crystallography of hydrochloride salts .
Key Takeaways
- Synthetic Flexibility : The compound serves as a versatile intermediate in drug discovery (e.g., Pfizer’s spirocyclic compounds in ).
- Analytical Rigor : Multi-technique validation (NMR, HRMS, X-ray) is critical for structural confidence.
- Advanced Applications : Derivatives show promise in targeting enzymes and receptors, with fluorinated analogs () offering enhanced bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
